(2E)-1-(2,4-Dichlorophenyl)-2-(N-hydroxyimino)ethan-1-one
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Overview
Description
(2E)-1-(2,4-Dichlorophenyl)-2-(N-hydroxyimino)ethan-1-one is an organic compound characterized by the presence of a dichlorophenyl group and a hydroxyimino group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(2,4-Dichlorophenyl)-2-(N-hydroxyimino)ethan-1-one typically involves the reaction of 2,4-dichlorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an oxime intermediate, which is then converted to the desired product under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(2,4-Dichlorophenyl)-2-(N-hydroxyimino)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
(2E)-1-(2,4-Dichlorophenyl)-2-(N-hydroxyimino)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2E)-1-(2,4-Dichlorophenyl)-2-(N-hydroxyimino)ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The dichlorophenyl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (2E)-1-(2,4-Dichlorophenyl)-2-(N-methoxyimino)ethan-1-one
- (2E)-1-(2,4-Dichlorophenyl)-2-(N-ethoxyimino)ethan-1-one
- (2E)-1-(2,4-Dichlorophenyl)-2-(N-hydroxyimino)propan-1-one
Uniqueness
(2E)-1-(2,4-Dichlorophenyl)-2-(N-hydroxyimino)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the dichlorophenyl and hydroxyimino groups allows for versatile applications in various fields.
Properties
IUPAC Name |
(2E)-1-(2,4-dichlorophenyl)-2-hydroxyiminoethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NO2/c9-5-1-2-6(7(10)3-5)8(12)4-11-13/h1-4,13H/b11-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMDFQFZPLWFBE-NYYWCZLTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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